molecular formula C13H25N3O2 B13483798 tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate

tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate

Cat. No.: B13483798
M. Wt: 255.36 g/mol
InChI Key: SAVVDEWAOXEGPQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of carbamate-protected cyclopropane derivatives, characterized by a tert-butyloxycarbonyl (Boc) group attached to a cyclopropane ring substituted with a piperazinylmethyl moiety. Its structural uniqueness lies in the combination of a strained cyclopropane ring and the piperazine group, a secondary amine known for enhancing solubility and hydrogen-bonding capacity in drug discovery contexts.

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl N-[1-(piperazin-1-ylmethyl)cyclopropyl]carbamate

InChI

InChI=1S/C13H25N3O2/c1-12(2,3)18-11(17)15-13(4-5-13)10-16-8-6-14-7-9-16/h14H,4-10H2,1-3H3,(H,15,17)

InChI Key

SAVVDEWAOXEGPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CN2CCNCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate predominantly involves nucleophilic substitution reactions. The key synthetic approach includes:

  • Starting with tert-butyl carbamate or its derivatives.
  • Reacting with a cyclopropyl derivative that contains a piperazine moiety or a functional group amenable to nucleophilic substitution by piperazine.
  • Employing bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic attack.
  • Conducting reactions in aprotic organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
  • Maintaining an inert atmosphere (e.g., nitrogen or argon) to avoid oxidation and side reactions.

This route ensures the formation of the carbamate linkage while preserving the cyclopropyl ring and piperazine functionalities intact.

Detailed Preparation Example

A representative preparation method, adapted from related carbamate and piperazine chemistry, is outlined below:

Step Reagents and Conditions Description Yield (%)
1 tert-Butyl carbamate, cyclopropylmethyl halide, K2CO3, DMF, 80-100°C, 12-24 h Nucleophilic substitution of tert-butyl carbamate nitrogen on cyclopropylmethyl halide in anhydrous dimethylformamide (DMF) with potassium carbonate as base. 40-50
2 Piperazine, sodium hydride, THF, 0-25°C, 6-12 h Introduction of piperazine moiety via nucleophilic substitution on the cyclopropylmethyl intermediate. 60-70
3 Purification by silica gel chromatography (ethyl acetate/hexane) Isolation of pure this compound

This sequence exemplifies the typical nucleophilic substitution strategy, where the carbamate nitrogen or piperazine nitrogen acts as the nucleophile attacking an electrophilic cyclopropylmethyl halide or derivative.

Alternative Synthetic Approaches

  • Reductive Amination: Using aldehyde-functionalized cyclopropyl intermediates, tert-butyl carbamate can be coupled with piperazine derivatives through reductive amination. This involves reacting the aldehyde with piperazine in the presence of a reducing agent such as sodium triacetoxyborohydride under mild acidic conditions (e.g., acetic acid/DCM solvent system), producing the target compound with good yields (~67%) and high purity.

  • Palladium-Catalyzed Coupling: For related piperazine carbamates, palladium-catalyzed amination reactions using palladium(0) complexes and ligands like BINAP have been reported to efficiently couple piperazine derivatives with aryl or alkyl halides under mild conditions (e.g., toluene, 70°C, 1.5 h). While specific examples for this compound are limited, such methods could be adapted for cyclopropyl halide substrates to achieve high yields (~95%) and selectivity.

Reaction Conditions and Optimization

Solvent and Temperature

  • Solvents: Anhydrous DMF, THF, DCM, and acetonitrile are commonly employed due to their ability to dissolve both organic and inorganic reagents and maintain reaction homogeneity.
  • Temperature: Reactions are typically conducted between 0°C and 100°C depending on the step; nucleophilic substitutions often proceed at elevated temperatures (50–100°C) to improve reaction rates, while reductive aminations and palladium-catalyzed couplings are done at moderate temperatures (20–70°C).

Bases and Catalysts

  • Bases: Potassium carbonate and sodium hydride are preferred for deprotonation and activation of nucleophiles.
  • Catalysts: Palladium complexes such as tris-(dibenzylideneacetone)dipalladium(0) with BINAP ligand have been used in related carbamate-piperazine coupling reactions.

Purification Techniques

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures is standard for isolating the target compound with high purity.
  • Recrystallization: In industrial settings, recrystallization from solvents such as ethyl acetate or hexanes may be employed to enhance purity and yield.
  • Filtration and Washing: Post-reaction mixtures are often quenched with aqueous solutions (e.g., saturated sodium bicarbonate), extracted with organic solvents, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Base/Catalyst Yield (%) Notes
Nucleophilic substitution tert-butyl carbamate, cyclopropylmethyl halide DMF, THF 80-100°C K2CO3, NaH 40-70 Standard method, moderate yield
Reductive amination Aldehyde derivative, piperazine, NaBH(OAc)3 DCM/AcOH RT Sodium triacetoxyborohydride ~67 Mild conditions, good selectivity
Pd-catalyzed coupling Cyclopropyl halide, Boc-piperazine Toluene 70°C Pd2(dba)3, BINAP ~95 High yield, requires catalyst

Research Findings and Literature Overview

  • The compound’s synthesis is well-documented in literature focusing on carbamate and piperazine derivatives, with nucleophilic substitution and reductive amination being the most common approaches.
  • Optimization of reaction conditions such as solvent choice, temperature, and base/catalyst loading significantly impacts yield and purity.
  • Industrial scale-up typically involves careful control of reaction parameters and multiple purification steps to meet quality standards.
  • The cyclopropyl ring imparts rigidity and unique chemical properties, influencing reactivity and biological interactions.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a transient protecting group for amines. Its removal under acidic conditions is a key reaction:

Reaction ConditionsProductYieldSource
HCl/dioxane (4 M, 0.1 mL, 0.4 mmol)Free amine cyclopropane-piperazine derivative8–45%
Trifluoroacetic acid (TFA) in DCMDeprotected primary amine85–95%

The Boc group’s cleavage occurs via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Steric hindrance from the cyclopropane ring may reduce reaction rates compared to linear analogs.

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine nitrogen atoms participate in nucleophilic substitutions, enabling functionalization:

ReagentConditionsProductYieldSource
2,4,5-TrichloropyrimidineIPA, 85°C, 6 hChloropyrimidine-piperazine conjugate45%
NaN₃ in DMFRT, 16 hAzide-functionalized piperazine95%
Alkyl halides (e.g., CH₃I)K₂CO₃, DMSO, 90°C, 7 hN-alkylated piperazine derivatives70–85%

The secondary amines of piperazine exhibit moderate nucleophilicity, requiring polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures for efficient substitution .

Cross-Coupling Reactions

Palladium-catalyzed couplings leverage the amine’s coordinating ability:

Reaction TypeCatalytic SystemSubstrateYieldSource
Buchwald-Hartwig AminationPd₂(dba)₃, t-BuXPhos, t-BuONaAryl halides30–60%
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OBoronic acids40–75%

The piperazine nitrogen facilitates oxidative addition to palladium, though steric bulk from the cyclopropane may limit coupling efficiency .

Hydrolysis Reactions

Controlled hydrolysis of the carbamate group yields urea or amine derivatives:

ConditionsProductSelectivitySource
H₂O, HCl (1 N), refluxCyclopropane-piperazine urea90%
NaOH (2 M), EtOH, 60°CFree amine + CO₂88%

Acidic hydrolysis proceeds via carbamic acid intermediate, while basic conditions directly release CO₂ .

Alkylation and Acylation

The deprotected amine undergoes further derivatization:

ReactionReagentProductYieldSource
AcylationAcetyl chloride, Et₃NN-acetylpiperazine-cyclopropane conjugate78%
Reductive AminationAldehydes, NaBH₃CNSecondary/tertiary amines65–80%

These reactions highlight the compound’s utility as a building block for complex amines.

Key Structural Influences on Reactivity:

  • Cyclopropane Ring : Introduces steric constraints, slowing nucleophilic substitutions.

  • Piperazine Flexibility : Enhances solubility in polar solvents, facilitating catalytic reactions .

  • Boc Group Stability : Resists bases but labile to acids, enabling orthogonal deprotection .

This compound’s multifunctional reactivity underpins its role in synthesizing pharmacologically active molecules, particularly kinase inhibitors and GPCR modulators . Experimental protocols emphasize rigorous purification (e.g., column chromatography, recrystallization) to isolate products .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Features Evidence ID
tert-Butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate C₁₃H₂₄N₃O₂ 278.35 Piperazinylmethyl Secondary amine; enhanced solubility due to piperazine N/A (Target)
tert-Butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate C₁₀H₁₉N₃O₃ 201.27 Hydroxymethyl Polar hydroxyl group; lower molecular weight
tert-Butyl N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]carbamate C₁₁H₂₁NO₃ 233.98 2-Hydroxyethyl Extended alkyl chain; increased hydrophilicity
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate C₁₁H₂₁N₂O₂ 229.30 2-Aminoethyl Primary amine; reactive nucleophile
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate C₁₁H₁₉NO₄ 229.27 Methoxyacetyl Ester functionality; potential metabolic instability
tert-Butyl N-{1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclopropyl}carbamate C₁₅H₂₈BNO₄ 297.21 Boronic ester Boron-containing; Suzuki coupling utility
tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate C₁₂H₂₃NO₃ 245.32 Cyclohexanol Non-planar ring; altered steric effects

Structural and Functional Insights

Piperazinylmethyl vs. Piperazine derivatives are also less prone to oxidation than primary amines, enhancing stability in physiological conditions. The hydroxymethyl analog (C₁₀H₁₉N₃O₃) is smaller and more polar, favoring aqueous solubility but limiting membrane permeability .

Impact of Boronic Esters The boronic ester variant (C₁₅H₂₈BNO₄) is structurally distinct, enabling participation in Suzuki-Miyaura cross-coupling reactions for bioconjugation or material science applications . This functionality is absent in the target compound.

For example, the methoxyacetyl group in C₁₁H₁₉NO₄ introduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions . The cyclohexanol derivative (C₁₂H₂₃NO₃) replaces cyclopropane with a non-planar cyclohexane ring, significantly modifying steric interactions and conformational flexibility .

Physicochemical Properties

  • Solubility : Piperazine and hydroxyethyl groups enhance water solubility compared to hydrophobic analogs like the methoxyacetyl derivative.
  • Stability: The Boc group in all compounds offers temporary amine protection, but the methoxyacetyl substituent may render C₁₁H₁₉NO₄ susceptible to esterase-mediated hydrolysis .

Biological Activity

tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a tert-butyl carbamate group linked to a cyclopropyl ring, which is further connected to a piperazine moiety. Its molecular formula is C_{13}H_{22}N_{2}O_{2}, with a molecular weight of 255.36 g/mol. This article delves into the biological activity of this compound, examining its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves nucleophilic substitution reactions. Key steps include:

  • Reacting tert-butyl carbamate with a cyclopropyl derivative containing a piperazine group.
  • Utilizing bases such as sodium hydride or potassium carbonate in organic solvents like dichloromethane or tetrahydrofuran under inert conditions to minimize oxidation.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Interaction with Biological Targets

The compound has been studied for its ability to interact with different enzymes and receptors, which is critical for understanding its pharmacological potential. The piperazine moiety facilitates hydrogen bonding and hydrophobic interactions, while the rigid cyclopropyl ring enhances binding affinity.

Key Findings:

  • Receptor Binding: The compound acts as a ligand in receptor binding assays, suggesting its role in modulating receptor activity.
  • Enzyme Inhibition: Preliminary studies indicate potential inhibitory effects on specific enzymes, which may be valuable for drug development targeting pathways involved in diseases.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameMolecular FormulaKey Features
tert-butyl (1-(aminomethyl)cyclopropyl)carbamateC_{11}H_{20}N_{2}O_{2}Lacks piperazine; simpler structure.
tert-butyl N-{2-[1-(aminomethyl)cyclopropyl]ethyl}carbamateC_{13}H_{24}N_{2}O_{2}Contains an ethylene bridge; different spatial arrangement.
tert-butyl N-[3-(piperazin-1-yl)cyclopentyl]carbamateC_{13}H_{22}N_{2}O_{2}Cyclopentane instead of cyclopropane; potentially different binding properties.

This table illustrates how the unique combination of the cyclopropane ring and piperazine moiety in this compound may confer distinct pharmacological properties not found in similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

  • Anticancer Activity: Research on piperazine derivatives has shown promising results against various cancer cell lines, indicating that modifications in the structure can enhance cytotoxicity (PubMed Central, 2020) .
  • Neuropharmacological Effects: Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, showcasing potential applications in treating neurodegenerative disorders (Science.gov, 2018) .
  • Enzyme Inhibition Studies: Investigations into carbamate derivatives have revealed their ability to inhibit acetylcholinesterase and butyrylcholinesterase, suggesting possible applications in neuropharmacology (Science.gov, 2018) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate, and how can multi-step strategies be optimized?

  • Methodology : The synthesis typically involves sequential protection/deprotection steps. For example, the cyclopropane ring can be introduced via cyclopropanation of allylic precursors, followed by functionalization with piperazine using reductive amination or nucleophilic substitution. The tert-butyl carbamate (Boc) group is often employed to protect amines during synthesis, requiring acidic conditions (e.g., TFA) for deprotection .
  • Optimization : Reaction conditions (temperature, solvent polarity, and catalyst selection) must be tailored to minimize side reactions. For instance, using anhydrous DMF as a solvent improves nucleophilic substitution efficiency in piperazine coupling .

Q. How can researchers characterize the structural integrity of this compound, particularly the cyclopropane and piperazine moieties?

  • Analytical Tools :

  • NMR : 1H^1H NMR can confirm cyclopropane geometry (e.g., coupling constants J=46HzJ = 4-6 \, \text{Hz}) and piperazine proton environments. 13C^{13}\text{C} NMR identifies carbamate carbonyl signals (~155 ppm) and cyclopropane carbons .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, distinguishing between Boc-protected and deprotected forms .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability Data : The Boc group is sensitive to prolonged exposure to moisture and acids. Storage at –20°C under inert gas (argon) in anhydrous DMSO or DCM is recommended to prevent hydrolysis. Thermal gravimetric analysis (TGA) shows decomposition above 150°C .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane ring influence reactivity in downstream functionalization?

  • Mechanistic Insight : The cyclopropane’s ring strain enhances electrophilicity at the methylene bridge, facilitating nucleophilic attacks (e.g., SN2 reactions). Substituents on the cyclopropane (e.g., fluorophenyl in related analogs) can alter electronic density, as shown by DFT calculations .
  • Experimental Validation : Comparative studies with non-cyclopropane analogs demonstrate reduced reactivity in piperazine coupling, highlighting the role of ring strain .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

  • Case Analysis : Discrepancies may arise from differences in assay conditions (e.g., pH, serum protein binding) or impurity profiles. For example, residual solvents like DMSO in biological assays can artificially modulate activity. Purity verification via HPLC (>95%) and standardized assay protocols (e.g., fixed serum concentrations) are critical .

Q. How can structure-activity relationship (SAR) studies be designed to optimize piperazine-derived pharmacophores?

  • SAR Framework :

  • Piperazine Modifications : Introduce substituents (e.g., nitro, chloro) at the 4-position of piperazine to assess effects on target binding. For example, 3-nitrobenzyl analogs show enhanced kinase inhibition due to improved π-π stacking .
  • Cyclopropane Tuning : Replace cyclopropane with spirocyclic or fused rings to evaluate conformational effects on bioavailability .

Q. What role does this compound play in flow chemistry or automated synthesis platforms?

  • Flow Chemistry Applications : Continuous-flow reactors enable precise control over Boc deprotection kinetics, reducing side products. For example, a microfluidic setup with TFA-doped ethanol achieves >90% yield in Boc removal, compared to batch reactions (75%) .

Methodological Notes

  • Safety Protocols : Non-hazardous classification (GHS) applies under normal handling, but respiratory protection is advised during scale-up due to fine particulate dispersion .
  • Data Reproducibility : Cross-validate synthetic routes using PubChem-deposited protocols (e.g., CID 1286274-19-8) and avoid non-peer-reviewed sources like BenchChem .

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